molecular formula C9H10BrF3N2 B1479636 4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091690-35-4

4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1479636
CAS RN: 2091690-35-4
M. Wt: 283.09 g/mol
InChI Key: QZOCUNOPDLTGGC-UHFFFAOYSA-N
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Description

The compound “4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The various substituents (bromo, cyclopropylmethyl, methyl, and trifluoromethyl) would be attached to the pyrazole ring at the 1, 4, 5, and 3 positions respectively .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the nature of the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of a bromo group might increase its reactivity, while the trifluoromethyl group could influence its polarity .

Scientific Research Applications

Copper-Catalyzed Synthesis

A study by Lu et al. (2019) presents a copper-catalyzed cycloaddition method for preparing a series of 4-trifluoromethyl pyrazoles, demonstrating a chemoselective synthesis approach. This method utilizes 2-bromo-3,3,3-trifluoropropene and various N-arylsydnone derivatives, offering a pathway for generating compounds with similar structural motifs under mild conditions and with excellent regioselectivity (Lu et al., 2019).

Synthesis of Pyrazole Derivatives

Martins et al. (2013) explored brominated trihalomethylenones as precursors for the synthesis of various pyrazole derivatives, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. Their methodology provided a simple approach to obtain products with potential for further functionalization (Martins et al., 2013).

Site-Selective Functionalization

Schlosser et al. (2002) demonstrated the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles. Their work shows the versatility of these compounds in undergoing regioflexible conversion into various isomers and congeners, depending on the choice of reagents and conditions, including the use of brominated precursors for further functionalization (Schlosser et al., 2002).

Synthesis and Characterization of Antimicrobial Agents

Bhat et al. (2016) reported the synthesis of a new series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. Their work emphasizes the value of these compounds in developing new antibacterial and antifungal therapies, showcasing the relevance of pyrazole derivatives in medical research (Bhat et al., 2016).

Safety and Hazards

As with any chemical compound, handling “4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, and contact with skin and eyes .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the biological activity exhibited by many pyrazole derivatives .

properties

IUPAC Name

4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2/c1-5-7(10)8(9(11,12)13)14-15(5)4-6-2-3-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOCUNOPDLTGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CC2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(cyclopropylmethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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